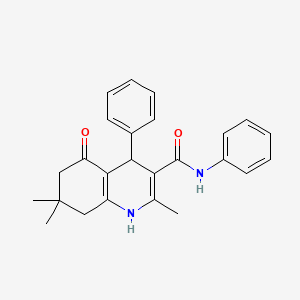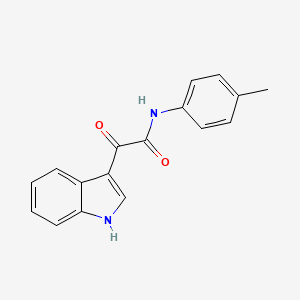![molecular formula C24H23NO3 B11045852 (1E)-1-[2-(4-methoxyphenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11045852.png)
(1E)-1-[2-(4-methoxyphenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’ve described is a complex heterocyclic molecule with a fused pyrroloquinoline core. Let’s break it down:
Name: (1E)-1-[2-(4-methoxyphenyl)-2-oxoethylidene]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
IUPAC Name: (1E)-1-(2-(4-methoxyphenyl)-2-oxoethylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
This compound belongs to the class of quinoline derivatives and exhibits interesting properties due to its unique structure.
Métodos De Preparación
Synthetic Routes:
While specific literature on this exact compound is scarce, we can propose a synthetic route based on general principles. One possible approach involves the condensation of a substituted quinoline precursor with an aldehyde or ketone bearing the appropriate functional groups. The reaction would likely proceed under acidic or basic conditions.
Industrial Production:
Unfortunately, industrial-scale production methods for this compound are not well-documented. research laboratories might synthesize it for specific studies.
Análisis De Reacciones Químicas
Reactivity:
The compound may undergo various reactions, including:
Oxidation: Oxidation of the methoxy group to a hydroxy group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Substitution reactions at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids (e.g., AlCl₃) or nucleophilic aromatic substitution conditions.
Major Products:
The specific products depend on the reaction conditions and substituents. For example:
- Oxidation: Methoxyphenol (hydroxylation product).
- Reduction: Alcohol derivative.
- Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
This compound’s applications span several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity (e.g., as enzyme inhibitors or ligands).
Medicine: Investigated for antitumor, antimicrobial, or anti-inflammatory properties.
Industry: Limited applications due to its complexity.
Mecanismo De Acción
The exact mechanism remains speculative, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to elucidate its mode of action.
Comparación Con Compuestos Similares
While direct analogs are scarce, related quinoline derivatives include:
- Quinine (used against malaria).
- Quinidine (antiarrhythmic).
- Other pyrroloquinolines with diverse biological activities.
Remember that this compound’s uniqueness lies in its specific substitution pattern and fused ring system. Researchers continue to explore its potential!
: IUPAC name source: ChemSpider. (2021). Compound ID: 172062. Retrieved from ChemSpider : Quinoline derivatives: Kumar, A., & Sharma, S. (2019). Quinoline and its derivatives: A review on recent progress. European Journal of Medicinal Chemistry, 178, 647–662. doi: 10.1016/j.ejmech.2019.06.049 : Quinine and quinidine: O’Neill, P. M., & Ward, S. A. (2010). Quinoline, quinazoline and acridone alkaloids. In Antimalarial Chemotherapy (pp. 1–39). Springer. doi: [10.1007/978-90-481-9117-8_1](https://doi.org/10.1007/978-90-481-911
Propiedades
Fórmula molecular |
C24H23NO3 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(3E)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C24H23NO3/c1-14-10-18-15(2)13-24(3,4)25-22(18)19(11-14)20(23(25)27)12-21(26)16-6-8-17(28-5)9-7-16/h6-13H,1-5H3/b20-12+ |
Clave InChI |
HTZBUQLHZNJMSA-UDWIEESQSA-N |
SMILES isomérico |
CC1=CC2=C3C(=C1)/C(=C\C(=O)C4=CC=C(C=C4)OC)/C(=O)N3C(C=C2C)(C)C |
SMILES canónico |
CC1=CC2=C3C(=C1)C(=CC(=O)C4=CC=C(C=C4)OC)C(=O)N3C(C=C2C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![({4-amino-5-[3-(benzyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B11045771.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11045784.png)
![Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11045796.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-(pyridin-4-ylmethylamino)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11045799.png)
![1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-propen-1-one](/img/structure/B11045803.png)
![4-methyl-N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11045808.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045817.png)



![N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11045859.png)